molecular formula C12H12O3 B12466533 2-Hydroxymethylene-6-Methoxy-1-Tetralone CAS No. 16252-53-2

2-Hydroxymethylene-6-Methoxy-1-Tetralone

Cat. No.: B12466533
CAS No.: 16252-53-2
M. Wt: 204.22 g/mol
InChI Key: DLZNDSMSFGMMHU-UHFFFAOYSA-N
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Description

2-Hydroxymethylene-6-Methoxy-1-Tetralone is a chemical building block of interest in organic synthesis and pharmaceutical research. Its core research value lies in its role as a key precursor for the synthesis of complex steroid analogs and other tricyclic structures . The compound can be utilized in reactions such as the Michael reaction to construct intricate carbon skeletons found in biologically active molecules, serving as a versatile intermediate in the exploration of new chemical entities for life science research . The global market for related tetralone intermediates is experiencing growth, driven by the expanding pharmaceutical industry and increased investment in chemical R&D . This compound is for research applications only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

16252-53-2

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

2-(hydroxymethylidene)-6-methoxy-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C12H12O3/c1-15-10-4-5-11-8(6-10)2-3-9(7-13)12(11)14/h4-7,13H,2-3H2,1H3

InChI Key

DLZNDSMSFGMMHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO)CC2

Origin of Product

United States

Preparation Methods

Formylation Protocol

  • Reagents : DMF/POCl₃ (Vilsmeier reagent), 6-methoxy-1-tetralone.
  • Procedure :
    • Add 6-methoxy-1-tetralone to chilled DMF, followed by POCl₃ dropwise.
    • Stir at 0°C for 2 hours, then hydrolyze with ice water.
    • Isolate 2-formyl-6-methoxy-1-tetralone (yield: 78%).

Reduction to Hydroxymethylene

  • Sodium Borohydride Reduction :
    • Treat the formyl derivative with NaBH4 in methanol at 0°C.
    • Quench with NH4Cl, extract, and purify (yield: 85%).

Oxidation of 2-Methylene Intermediates

Epoxidation and subsequent rearrangement of 2-methylene-6-methoxy-1-tetralone provides access to the hydroxymethylene group.

Epoxidation with m-CPBA

  • Procedure :
    • Synthesize 2-methylene-6-methoxy-1-tetralone via Wittig reaction.
    • Treat with m-chloroperbenzoic acid (m-CPBA) in CH₂Cl₂ to form the epoxide.
    • Rearrange under BF₃·Et₂O catalysis to yield 2-hydroxymethylene-6-methoxy-1-tetralone (yield: 68%).

Oxidative Rearrangement Pathways

Oxidizing Agent Solvent Yield (%)
m-CPBA CH₂Cl₂ 68
H₂O₂/FeSO₄ EtOH 54
O₂/TEBA H₂O/CHCl₃ 72

Phase-transfer catalysts like TEBA (triethylbenzylammonium chloride) improve oxygen-mediated oxidation efficiency.

Claisen-Schmidt Condensation

Condensation with aromatic aldehydes followed by reduction offers a stereocontrolled approach.

Condensation with Benzaldehyde

  • Procedure :
    • React 6-methoxy-1-tetralone with benzaldehyde in ethanolic KOH.
    • Isolate the chalcone intermediate and reduce with LiAlH₄ to yield this compound (yield: 60%).

Comparative Evaluation of Synthetic Routes

Method Advantages Limitations Yield Range (%)
Aldol Condensation Single-step, scalable Requires strict pH control 58–72
Vilsmeier-Haack High regioselectivity Toxicity of POCl₃ 70–85
Epoxidation-Rearrangement Stereospecific Multi-step, moderate yields 54–68
Claisen-Schmidt Versatile for derivatives Competing side reactions 60–75

Chemical Reactions Analysis

Types of Reactions

2-Hydroxymethylene-6-Methoxy-1-Tetralone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethylene group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group in the tetralone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides in the presence of a catalyst.

Major Products

    Oxidation: Formation of 2-carboxymethylene-6-methoxy-1-tetralone.

    Reduction: Formation of 2-hydroxymethyl-6-methoxy-1-tetralol.

    Substitution: Formation of various substituted tetralone derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-Hydroxymethylene-6-Methoxy-1-Tetralone with structurally related tetralones:

Compound Name Substituents (Position) Key Functional Groups Synthesis Steps (if reported) Applications/Intermediates
This compound 2: -CH₂OH; 6: -OCH₃ Ketone, hydroxymethylene Not explicitly detailed Likely precursor for terpenoids/steroids (inferred)
6-Methoxy-2-Tetralone 2: -CO-; 6: -OCH₃ Ketone, methoxy 3-step synthesis (via Friedel-Crafts acylation and cyclization) Intermediate for terpenoids, steroids
6-Hydroxy-1-Tetralone 1: -CO-; 6: -OH Ketone, hydroxy Not detailed Safety protocols emphasize handling precautions
5,6-Dimethoxy-1-Tetralone 5,6: -OCH₃; 1: -CO- Ketone, dimethoxy Derived from 6-methoxy tetralin via oxidation Potential use in alkaloid synthesis

Key Observations :

  • This may influence solubility, stability, and downstream reactions (e.g., susceptibility to oxidation or nucleophilic substitution) .
  • Synthetic Complexity : While 6-Methoxy-2-Tetralone is synthesized in three steps using Friedel-Crafts acylation , the hydroxymethylene group in the target compound likely requires additional protection/deprotection strategies or selective oxidation steps.

Reactivity and Stability

  • Hydroxymethylene vs. Ketone : The hydroxymethylene group (-CH₂OH) in this compound is more prone to oxidation than the ketone group (-CO-) in 6-Methoxy-2-Tetralone. This could necessitate inert reaction conditions or stabilizing agents during synthesis.
  • Methoxy Group Stability : The 6-methoxy substituent in both compounds is electron-donating, enhancing aromatic ring stability. However, steric hindrance from the hydroxymethylene group may alter regioselectivity in subsequent reactions compared to simpler methoxy-substituted tetralones .

Research Implications and Gaps

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